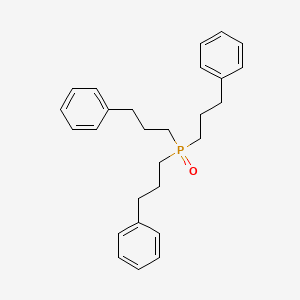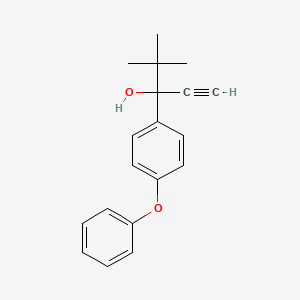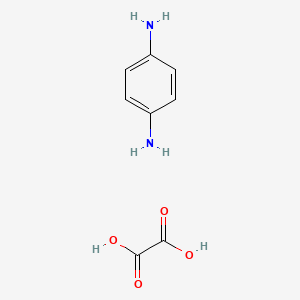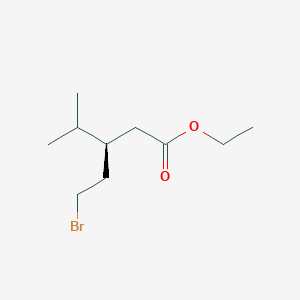
2-(2-methoxy-4-methylphenoxy)-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxy-4-methylphenoxy)-N-(2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of methoxy and methyl groups attached to a phenoxy ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxy-4-methylphenoxy)-N-(2-methylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-4-methylphenol and 2-methylphenylamine.
Formation of Intermediate: The phenol is first reacted with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(2-methoxy-4-methylphenoxy)acetyl chloride.
Amidation Reaction: The resulting acyl chloride is then reacted with 2-methylphenylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxy-4-methylphenoxy)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide moiety can be reduced to form the corresponding amine.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 2-(2-formyl-4-methylphenoxy)-N-(2-methylphenyl)acetamide.
Reduction: Formation of 2-(2-methoxy-4-methylphenoxy)-N-(2-methylphenyl)ethylamine.
Substitution: Formation of 2-(2-methoxy-4-nitrophenoxy)-N-(2-methylphenyl)acetamide or 2-(2-methoxy-4-bromophenoxy)-N-(2-methylphenyl)acetamide.
Scientific Research Applications
2-(2-methoxy-4-methylphenoxy)-N-(2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-methoxy-4-methylphenoxy)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The methoxy and methyl groups on the phenoxy ring may enhance its binding affinity to certain enzymes or receptors. The acetamide moiety can form hydrogen bonds with target proteins, influencing their activity and function. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-methylphenol
- 2-methylphenylamine
- 2-(2-methoxyphenoxy)-N-(2-methylphenyl)acetamide
Uniqueness
2-(2-methoxy-4-methylphenoxy)-N-(2-methylphenyl)acetamide is unique due to the presence of both methoxy and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.
Properties
CAS No. |
853332-12-4 |
|---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H19NO3/c1-12-8-9-15(16(10-12)20-3)21-11-17(19)18-14-7-5-4-6-13(14)2/h4-10H,11H2,1-3H3,(H,18,19) |
InChI Key |
SPRDMFQJAYBCNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole](/img/structure/B11947599.png)










![1-[4-(Methylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11947686.png)


